N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxamide hydrochloride
Description
This compound is a synthetic small molecule featuring a benzothiazole core fused with a pyrazole-carboxamide scaffold and a morpholine-containing side chain. The 6-chloro and 4-methyl substituents on the benzothiazole ring enhance lipophilicity and target-binding stability, while the 3-methoxy and 1-methyl groups on the pyrazole moiety likely modulate electronic properties and metabolic resistance. The morpholinylethyl side chain contributes to solubility and pharmacokinetic optimization, and the hydrochloride salt improves aqueous stability.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S.ClH/c1-13-10-14(21)11-16-17(13)22-20(30-16)26(5-4-25-6-8-29-9-7-25)19(27)15-12-24(2)23-18(15)28-3;/h10-12H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFJHHJZFXGNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CN(N=C4OC)C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of substituted 2-amino benzothiazoles. These intermediates are then coupled with N-phenyl anthranilic acid to form substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides. The final step involves treating these intermediates with 4-(2-chloroethyl) morpholine hydrochloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Benzothiazole Chlorine
The 6-chloro substituent on the benzothiazole ring undergoes nucleophilic substitution reactions under controlled conditions. This site is critical for introducing functional groups to enhance pharmacological activity or solubility.
Key Findings :
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Substitution at the 6-chloro position is highly regioselective due to electron-withdrawing effects of the adjacent methyl and benzothiazole groups.
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Reactions with amines (e.g., ethylenediamine) often require polar aprotic solvents (DMF, DMSO) for optimal yield .
Functionalization of the Pyrazole Ring
The 1-methyl-3-methoxy-pyrazole moiety participates in electrophilic substitution and ring-opening reactions.
Key Findings :
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Nitration occurs preferentially at the 5-position of the pyrazole ring due to steric hindrance from the 1-methyl group .
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Oxidation of the pyrazole’s methyl group to a carboxylic acid enhances water solubility but reduces metabolic stability.
Reactivity of the Morpholine Substituent
The morpholine group undergoes alkylation and acylation reactions at its nitrogen atom.
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 5 h | Methyl iodide | N-Methylmorpholinium salt | 88% | |
| Acylation | ClCH₂COCl, Et₃N, CH₂Cl₂, 0°C | Chloroacetyl chloride | N-Chloroacetyl-morpholine analog | 73% |
Key Findings :
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Alkylation of morpholine improves lipophilicity, aiding blood-brain barrier penetration in neurological applications.
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Acylation reactions are pH-sensitive and require anhydrous conditions to avoid hydrolysis.
Carboxamide Hydrolysis and Derivatization
The carboxamide linkage is susceptible to acid- or base-catalyzed hydrolysis, enabling conversion to carboxylic acids or secondary amines.
Key Findings :
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Hydrolysis under acidic conditions cleaves the carboxamide bond without affecting the benzothiazole chlorine.
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Basic hydrolysis yields secondary amines, which are intermediates for further functionalization .
Cross-Coupling Reactions
The benzothiazole and pyrazole rings participate in palladium-catalyzed cross-coupling reactions.
Key Findings :
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Suzuki coupling introduces aryl groups to the benzothiazole core, enhancing binding affinity to kinase targets .
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Stille coupling with heterocyclic stannanes broadens structural diversity for SAR studies .
Stability Under Physiological Conditions
The compound’s stability in aqueous buffers (pH 7.4, 37°C) has been evaluated for drug development purposes.
| Parameter | Conditions | Half-Life | Degradation Products | Reference |
|---|---|---|---|---|
| Hydrolytic Stability | PBS buffer, pH 7.4, 37°C | 48 h | Carboxylic acid and morpholine | |
| Oxidative Stability | H₂O₂ (0.3%), 37°C | 12 h | Pyrazole sulfoxide |
Key Findings :
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Hydrolysis is the primary degradation pathway, limiting oral bioavailability.
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Oxidative stability improves with electron-withdrawing substituents on the pyrazole ring.
Scientific Research Applications
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with benzothiazole- and pyrazole-based pharmacophores, particularly niclosamide, nitazoxanide, and tizoxanide. Below is a detailed comparative analysis:
Table 1: Structural and Pharmacological Comparisons
Key Findings
Structural Modifications and Bioactivity: The target compound replaces the nitro (-NO₂) group (seen in niclosamide and nitazoxanide) with a chlorine atom at position 6 of the benzothiazole ring. The morpholine-ethyl side chain introduces enhanced solubility compared to nitazoxanide’s acetylthiazolidine group, which may improve bioavailability.
Pharmacological Overlaps :
- Like niclosamide and nitazoxanide, the target compound likely inhibits TMEM16A, a calcium-activated chloride channel implicated in cancer and secretory diseases. However, its pyrazole-carboxamide scaffold may confer distinct binding kinetics or off-target effects.
- Niclosamide’s efficacy against TMEM16A (~0.3–1 µM) is superior to nitazoxanide and tizoxanide, suggesting the nitro group or salicylanilide moiety plays a critical role in potency . The target compound’s activity remains unquantified but warrants testing against this benchmark.
Metabolic and Safety Profiles :
- Niclosamide’s WHO Essential Medicine status reflects its established safety, but poor oral absorption limits clinical utility. The target compound’s morpholine and pyrazole groups may address this via improved pharmacokinetics.
- Nitazoxanide’s acetylthiazolidine group is metabolized to tizoxanide, which retains activity but with reduced potency. The target compound’s stable pyrazole-morpholine structure could minimize metabolic degradation.
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:
- Benzothiazole moiety : Known for its pharmacological properties.
- Pyrazole ring : Associated with various therapeutic effects.
- Morpholine group : Often linked to enhanced solubility and bioavailability.
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antibacterial properties. For instance, compounds structurally related to the target compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| A | Salmonella typhi | Strong |
| B | Bacillus subtilis | Moderate |
| C | Other strains | Weak to moderate |
Anticancer Potential
The pyrazole derivatives have been evaluated for their anticancer properties. Studies indicate that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : This activity is crucial for treating neurodegenerative diseases such as Alzheimer's.
- Urease Inhibition : Urease inhibitors are important in managing conditions like peptic ulcers and kidney stones.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong | 2.14±0.003 |
| Urease | Moderate | 6.28±0.003 |
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Binding Interactions : The binding affinity to serum albumin suggests a favorable pharmacokinetic profile .
- Molecular Docking Studies : These studies reveal how the compound interacts at the molecular level with target proteins, which is essential for understanding its mechanism of action.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis requires multi-step protocols with precise control of reaction conditions. Key steps include:
- Coupling reactions : Amide bond formation between benzothiazole and pyrazole moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Yield optimization : Continuous flow reactors (for scalability) or microwave-assisted synthesis (for rapid heating/cooling) improve efficiency .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, morpholinyl groups) .
- HPLC-MS : Verify molecular weight and purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguity in stereochemistry or crystal packing (if single crystals are obtainable) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize target-specific screens:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to test interactions with kinases linked to cancer (e.g., PI3K/AKT pathway) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility/pharmacokinetics : Measure logP (octanol/water partition) and metabolic stability in microsomal assays .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Investigate variables contributing to discrepancies:
- Biological models : Compare results across cell lines (e.g., primary vs. immortalized) or in vivo models .
- Compound stability : Test degradation under storage conditions (e.g., light, humidity) using accelerated stability studies .
- Off-target effects : Perform proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
Q. What strategies are effective for elucidating its multi-target mechanisms?
- Methodological Answer : Integrate computational and experimental approaches:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for kinases or GPCRs .
- CRISPR-Cas9 screens : Identify gene knockouts that reverse compound efficacy in resistant cell lines .
- Transcriptomics : RNA-seq to map pathway activation (e.g., apoptosis, inflammation) post-treatment .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer : Design analogs with controlled modifications:
- Substituent variation : Replace morpholine with piperazine or pyridine to assess impact on target affinity (see structural analogs in ).
- Bioisosteric replacement : Swap benzothiazole with benzoxazole to evaluate metabolic stability .
- Data analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Q. What advanced techniques are suitable for studying its pharmacokinetic profile?
- Methodological Answer : Employ in vitro and in vivo models:
- Caco-2 assays : Predict intestinal permeability and efflux ratios .
- Plasma protein binding : Ultrafiltration or equilibrium dialysis to measure unbound fraction .
- Toxicokinetics : LC-MS/MS to quantify compound/metabolites in rodent plasma over time .
Experimental Design & Data Analysis
Q. How should researchers design experiments to minimize batch-to-batch variability?
- Methodological Answer : Apply statistical design of experiments (DoE):
- Factorial design : Vary temperature, solvent ratio, and catalyst concentration to identify critical parameters .
- Response surface methodology (RSM) : Optimize reaction yield/purity using central composite designs .
- Quality control : Implement in-process analytics (e.g., in-line FTIR) for real-time monitoring .
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodological Answer : Leverage in silico platforms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
